molecular formula C14H24NO3P B14662859 Diethyl [1-(benzylamino)propyl]phosphonate CAS No. 42274-96-4

Diethyl [1-(benzylamino)propyl]phosphonate

Cat. No.: B14662859
CAS No.: 42274-96-4
M. Wt: 285.32 g/mol
InChI Key: PREPNBHDZSGXEM-UHFFFAOYSA-N
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Description

Diethyl [1-(benzylamino)propyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a benzylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(benzylamino)propyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzylamino propyl halide under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(benzylamino)propyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Diethyl [1-(benzylamino)propyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other materials.

Mechanism of Action

The mechanism by which diethyl [1-(benzylamino)propyl]phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, blocking the access of natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [1-(phenylamino)propyl]phosphonate
  • Diethyl [1-(methylamino)propyl]phosphonate
  • Diethyl [1-(ethylamino)propyl]phosphonate

Uniqueness

Diethyl [1-(benzylamino)propyl]phosphonate is unique due to the presence of the benzylamino group, which can enhance its binding affinity to certain molecular targets compared to other similar compounds. This structural feature can also influence the compound’s reactivity and stability, making it a valuable reagent in various chemical and biological applications.

Properties

CAS No.

42274-96-4

Molecular Formula

C14H24NO3P

Molecular Weight

285.32 g/mol

IUPAC Name

N-benzyl-1-diethoxyphosphorylpropan-1-amine

InChI

InChI=1S/C14H24NO3P/c1-4-14(19(16,17-5-2)18-6-3)15-12-13-10-8-7-9-11-13/h7-11,14-15H,4-6,12H2,1-3H3

InChI Key

PREPNBHDZSGXEM-UHFFFAOYSA-N

Canonical SMILES

CCC(NCC1=CC=CC=C1)P(=O)(OCC)OCC

Origin of Product

United States

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